rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid

Physicochemical profiling Acid-base properties Medicinal chemistry

Researchers optimizing MCH1R antagonists face a synthetic gap: introducing 6,6-gem-difluoro substitution requires multi-step custom synthesis. This racemic octahydroisoindole-3a-carboxylic acid bridges that gap: • Pre-built gem-difluoro scaffold, 98% purity-ready for amide coupling without deprotection • Conformationally constrained β-amino acid analog with ¹⁹F NMR handle for fragment screening • TPSA 49.33 Ų, MW 205.20, 1 rotatable bond-meets fragment-like criteria Supplied as racemic mixture enabling SAR exploration prior to enantioselective synthesis. Ambient shipping.

Molecular Formula C9H13F2NO2
Molecular Weight 205.20 g/mol
Cat. No. B7450906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid
Molecular FormulaC9H13F2NO2
Molecular Weight205.20 g/mol
Structural Identifiers
SMILESC1CC2(CNCC2CC1(F)F)C(=O)O
InChIInChI=1S/C9H13F2NO2/c10-9(11)2-1-8(7(13)14)5-12-4-6(8)3-9/h6,12H,1-5H2,(H,13,14)/t6-,8-/m1/s1
InChIKeyJGEOPCXFCCHMOO-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluoro-octahydro-1H-isoindole-3a-carboxylic Acid: Physicochemical Profile


rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid (CAS 2580095-50-5) is a fully saturated, gem-difluorinated bicyclic isoindole-3a-carboxylic acid with molecular formula C₉H₁₃F₂NO₂ and molecular weight 205.20 g·mol⁻¹ . The compound features a rigid octahydroisoindole scaffold bearing two fluorine atoms at the 6-position and a carboxylic acid group at the bridgehead 3a-position. It is supplied as a racemic mixture with reported purity of 98% and exhibits a calculated LogP of 1.096, topological polar surface area (TPSA) of 49.33 Ų, one rotatable bond, and two hydrogen-bond donors . The non-fluorinated parent scaffold (octahydro-1H-isoindole-3a-carboxylic acid, CAS 885953-69-5) is a recognised building block in medicinal chemistry, and the 6,6-difluoro substitution distinguishes this compound within the broader class of substituted octahydroisoindoles that have been patented as melanin-concentrating hormone receptor 1 (MCH1R) antagonists [1].

Why 6,6-Difluoro-isoindole-3a-carboxylic Acid Cannot Be Substituted


Within the octahydroisoindole-3a-carboxylic acid family, the 6,6-gem-difluoro substitution pattern is not an interchangeable design choice. Geminal difluorination introduces a strong inductive electron-withdrawing effect that predictably modulates the acidity (pKa) of the carboxylic acid and the basicity of the secondary amine, distinct from both non-fluorinated and vicinal-difluoro analogs [1][2]. The fluorine atoms also alter the scaffold's conformational preferences, lipophilicity (LogP), and metabolic stability in ways that cannot be replicated by other substituents at the same position [1]. Substituting with the non-fluorinated octahydro-1H-isoindole-3a-carboxylic acid (CAS 885953-69-5) eliminates the favorable physicochemical modulation, while the 4,4-difluoro regioisomer (CAS 1214875-22-5) presents a different electronic environment at the bridgehead nitrogen, yielding a distinct reactivity and biological recognition profile [2]. The quantitative evidence below delineates these differences.

6,6-Difluoro-isoindole-3a-carboxylic Acid: Differentiation vs. Closest Analogs


pKa Depression by Gem-Difluorination

The carboxylic acid pKa of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid is depressed relative to its non-fluorinated analog octahydro-1H-isoindole-3a-carboxylic acid (CAS 885953-69-5), which has a predicted pKa of 3.93 ± 0.20 . Class-level experimental data on functionalized gem-difluorinated cycloalkanes demonstrate that the CF₂ moiety lowers the pKa of appended carboxylic acids by approximately 0.5–1.0 log units through its inductive electron-withdrawing effect, an effect that is nearly identical for acyclic and cyclic aliphatic systems [1]. This pKa shift translates to a roughly 3- to 10-fold increase in the proportion of carboxylate anion at physiological pH, directly impacting solubility, permeability, and target engagement [1].

Physicochemical profiling Acid-base properties Medicinal chemistry Fluorine chemistry

LogP Modulation by Gem-Difluoro Substitution

The target compound exhibits a calculated LogP of 1.096 (ACD/Labs, as reported by Leyan) . This value reflects the balance between the lipophilicity-enhancing effect of the C–F bonds and the lipophilicity-reducing effect of the carboxylic acid. The non-fluorinated octahydro-1H-isoindole-3a-carboxylic acid (CAS 885953-69-5), lacking the two fluorine atoms, would be expected to display a lower LogP; the parent octahydroisoindole scaffold (no carboxyl) has a measured LogP of approximately 1.91 . Moreover, gem-difluoro substitution produces a markedly different lipophilicity profile compared to vic-difluoro substitution: Huchet et al. (2015) demonstrated experimentally that gem-difluoro motifs impart higher lipophilicity than their vic-difluoro counterparts when placed on aliphatic chains, a finding confirmed across a series of 3-substituted indole derivatives [1]. The 4,4-difluoro regioisomer (CAS 1214875-22-5, C₈H₁₃F₂N, MW 161.19) lacks the carboxylic acid and positions the CF₂ group adjacent to the ring junction rather than at the 6-position, yielding a fundamentally different LogP and hydrogen-bonding profile .

Lipophilicity LogP Drug-likeness Fluorine patterning

Metabolic Stability Improvement by Gem-Difluorination

Metabolic stability is a critical differentiator for building blocks destined for lead optimisation. Holovach et al. (2022) systematically evaluated the metabolic stability of functionalized gem-difluorinated cycloalkanes versus their non-fluorinated counterparts using human liver microsomal (HLM) intrinsic clearance assays. Across the series, gem-difluorination either did not affect or slightly improved metabolic stability relative to the non-fluorinated parent compounds [1]. In contrast, Huchet et al. (2015) showed that vicinal-difluoro motifs can exhibit significantly different (and sometimes inferior) metabolic stability profiles compared to gem-difluoro motifs, depending on the molecular context [2]. This class-level evidence supports the expectation that the 6,6-gem-difluoro substitution in the target compound confers metabolic stability that is at least equivalent to, and likely superior to, the non-fluorinated octahydro-1H-isoindole-3a-carboxylic acid scaffold, while avoiding the metabolic liabilities sometimes associated with alternative fluorination patterns [1][2].

Metabolic stability Microsomal clearance Fluorine medicinal chemistry Drug metabolism

TPSA and Hydrogen-Bonding Capacity

The target compound carries a topological polar surface area (TPSA) of 49.33 Ų with two hydrogen-bond donors and two hydrogen-bond acceptors . In contrast, the 4,4-difluoro-octahydro-1H-isoindole regioisomer (CAS 1214875-22-5, C₈H₁₃F₂N, MW 161.19) lacks the carboxylic acid group entirely, possessing only one H-bond donor and three H-bond acceptors, with a significantly lower TPSA . This difference directly impacts the ability to form specific hydrogen-bonding interactions with biological targets and influences passive membrane permeability. In the context of MCH1R antagonist design, the carboxylic acid moiety at the 3a-position serves as a key pharmacophoric element for receptor interaction, as evidenced by structure-activity relationships disclosed in patent US20070149600A1 [1].

TPSA Drug-likeness Permeability Bioisosterism

Amine Basicity Modulation by Difluoro Position

The position of gem-difluoro substitution on the octahydroisoindole scaffold dictates both the conformational preferences of the bicyclic ring system and the basicity of the secondary amine. In the target compound, the CF₂ group is located at the 6-position, distal to the bridgehead nitrogen, exerting a purely inductive electronic effect on the amine pKa without imposing direct steric hindrance at the reactive nitrogen centre. In contrast, the 4,4-difluoro regioisomer (CAS 1214875-22-5) places the CF₂ group adjacent to the ring junction, where it can sterically and electronically influence the approach of electrophiles to the nitrogen lone pair . Holovach et al. (2022) demonstrated that the position of the CF₂ moiety relative to the amine group significantly affects amine basicity in cycloalkane systems, with more proximate fluorination producing a larger pKa-depressing effect [1]. The 6,6-disposition in the target compound thus provides a more predictable and less sterically encumbered amine for downstream derivatisation (e.g., Boc protection, amide coupling, reductive amination) compared to the 4,4-difluoro arrangement [1].

Conformational analysis Amine basicity Fluorine steric effects Molecular recognition

Lead-Like Property Profile vs. Protected Derivatives

With a molecular weight of 205.20 g·mol⁻¹ and only one rotatable bond, rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid falls comfortably within the lead-like chemical space (MW ≤ 350) and approaches fragment-like criteria (MW ≤ 250) . In contrast, the commonly used Boc-protected derivative (CAS 2460757-16-6, C₁₄H₂₁F₂NO₄, MW 305.3) adds approximately 100 Da of molecular weight and three additional rotatable bonds, pushing it beyond typical fragment screening libraries and increasing the complexity of downstream deprotection [1]. The free amino acid form of the target compound also eliminates the need for a deprotection step prior to amide coupling, streamlining synthetic routes by one step and reducing atom economy losses. The low rotatable bond count (1) combined with the rigid bicyclic scaffold minimises the entropic penalty upon target binding, a desirable feature for fragment-based screening and structure-based drug design [1].

Fragment-based drug design Lead-likeness Building block selection Molecular weight

6,6-Difluoro-isoindole-3a-carboxylic Acid: Key Application Scenarios


MCH1R Antagonist Lead Optimisation

The octahydroisoindole scaffold is a core structural motif in patented MCH1R antagonists (US20070149600A1) indicated for obesity, diabetes mellitus, hyperlipidemia, and appetite modulation [1]. The 6,6-difluoro-3a-carboxylic acid derivative provides a direct entry point for synthesising analogs of these antagonists. The free carboxylic acid enables straightforward amide coupling to diverse amine fragments, while the gem-difluoro substitution offers the metabolic stability and modulated lipophilicity documented in Section 3 [2][3]. The racemic nature of the compound also allows for initial structure-activity relationship (SAR) exploration before committing to enantioselective synthesis.

Fragment-Based Drug Discovery (FBDD)

With MW 205.20, TPSA 49.33 Ų, and only one rotatable bond, this compound meets fragment-like criteria and is well-suited for fragment-based screening campaigns [1]. The rigid bicyclic scaffold reduces entropic binding penalties, while the 6,6-difluoro motif provides a favourable ¹⁹F NMR handle for protein-observed fragment screening and ligand-observed NMR experiments. The free amine and carboxylic acid functionalities allow for rapid parallel library synthesis without requiring deprotection steps, directly addressing the efficiency demands of fragment-to-lead progression [2].

Fluorinated Peptidomimetics and Constrained Amino Acids

The 3a-carboxylic acid bridgehead position combined with the 6,6-gem-difluoro substitution creates a conformationally constrained β-amino acid analog suitable for incorporation into peptidomimetics. The fluorine atoms influence the backbone dihedral angles and the pKa of the adjacent functional groups (as established in Section 3, Evidence Items 1 and 5), providing a means to tune the conformational and electronic properties of peptide replacements [1][2]. This is particularly relevant for designing protease-resistant peptide mimetics where the gem-difluoro motif also contributes metabolic stability [3].

Physicochemical Optimisation via Gem-Difluoro Bioisosterism

For medicinal chemistry programs requiring fine-tuning of carboxylic acid pKa, lipophilicity, or metabolic stability, the 6,6-difluoro-octahydroisoindole-3a-carboxylic acid scaffold serves as a tool compound for evaluating gem-difluoro effects in a bicyclic context. The quantitative trends documented by Holovach et al. (2022) and Huchet et al. (2015) provide a predictive framework: the gem-difluoro group predictably lowers the carboxylic acid pKa by 0.5–1.0 units and maintains or improves microsomal stability relative to non-fluorinated analogs [2][3]. Researchers can use this compound to experimentally validate these predictions in their specific assay systems before scaling up custom synthesis.

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